molecular formula C15H10ClNO3 B11840841 5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione CAS No. 98257-64-8

5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione

Cat. No.: B11840841
CAS No.: 98257-64-8
M. Wt: 287.70 g/mol
InChI Key: VDTAZEHKEZNWCF-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a chlorophenoxy group attached to the isoindoline core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione typically involves the reaction of 4-chlorophenol with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the isoindoline core. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

Scientific Research Applications

5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione is unique due to its isoindoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

98257-64-8

Molecular Formula

C15H10ClNO3

Molecular Weight

287.70 g/mol

IUPAC Name

5-(4-chlorophenoxy)-2-methylisoindole-1,3-dione

InChI

InChI=1S/C15H10ClNO3/c1-17-14(18)12-7-6-11(8-13(12)15(17)19)20-10-4-2-9(16)3-5-10/h2-8H,1H3

InChI Key

VDTAZEHKEZNWCF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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